Cas no 69875-87-2 (benzyl(2-fluorophenyl)methylamine)

benzyl(2-fluorophenyl)methylamine structure
69875-87-2 structure
Nome del prodotto:benzyl(2-fluorophenyl)methylamine
Numero CAS:69875-87-2
MF:C14H14FN
MW:215.266067028046
MDL:MFCD01077506
CID:513413
PubChem ID:810867

benzyl(2-fluorophenyl)methylamine Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenemethanamine,2-fluoro-N-(phenylmethyl)-
    • Benzyl-(2-fluoro-benzyl)-amine
    • [(2-fluorophenyl)methyl]benzylamine
    • AC1LFY0F
    • AG-G-72650
    • N-benzyl(2-fluorophenyl)methanamine
    • Oprea1_357331
    • Oprea1_511134
    • ST064897
    • benzyl(2-fluorophenyl)methylamine
    • 69875-87-2
    • benzyl-(2-fluoro-benzyl)-amine, AldrichCPR
    • CHEMBL549745
    • MFCD01077506
    • BDBM50294024
    • BENZYL-(2-FLUOROBENZYL)AMINE
    • SB79010
    • CS-0246432
    • benzyl[(2-fluorophenyl)methyl]amine
    • DTXSID90355637
    • N-Benzyl-2-fluorobenzylamine
    • SCHEMBL17294506
    • N-[(2-fluorophenyl)methyl]-1-phenylmethanamine
    • N-benzyl-1-(2-fluorophenyl)methanamine
    • SR-01000325680-1
    • SR-01000325680
    • AKOS000226175
    • EN300-32641
    • STK511383
    • DB-208340
    • G28407
    • ALBB-021360
    • benzyl(2-fluorobenzyl)amine
    • MDL: MFCD01077506
    • Inchi: InChI=1S/C14H14FN/c15-14-9-5-4-8-13(14)11-16-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2
    • Chiave InChI: PHIOLPRORSUAGJ-UHFFFAOYSA-N
    • Sorrisi: C1=CC=C(C=C1)CNCC2=CC=CC=C2F

Proprietà calcolate

  • Massa esatta: 216.11895
  • Massa monoisotopica: 215.111
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 4
  • Complessità: 189
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.1
  • Superficie polare topologica: 12A^2

Proprietà sperimentali

  • Punto di ebollizione: 305.7°C at 760 mmHg
  • Punto di infiammabilità: 138.7°C
  • PSA: 16.61

benzyl(2-fluorophenyl)methylamine Informazioni sulla sicurezza

  • Codice categoria di pericolo: 22
  • Identificazione dei materiali pericolosi: Xi
  • Classe di pericolo:IRRITANT

benzyl(2-fluorophenyl)methylamine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-32641-0.25g
benzyl[(2-fluorophenyl)methyl]amine
69875-87-2 98%
0.25g
$152.0 2023-09-04
Enamine
EN300-32641-1.0g
benzyl[(2-fluorophenyl)methyl]amine
69875-87-2 98%
1.0g
$318.0 2023-02-14
Enamine
EN300-32641-2.5g
benzyl[(2-fluorophenyl)methyl]amine
69875-87-2 98%
2.5g
$618.0 2023-09-04
Fluorochem
057945-1g
Benzyl-(2-fluoro-benzyl)-amine
69875-87-2
1g
£372.00 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
010623-1g
Benzyl-(2-fluoro-benzyl)-amine
69875-87-2
1g
5005.0CNY 2021-07-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
010623-500mg
Benzyl-(2-fluoro-benzyl)-amine
69875-87-2
500mg
3251CNY 2021-05-07
1PlusChem
1P005HRM-1g
Benzenemethanamine,2-fluoro-N-(phenylmethyl)-
69875-87-2 95%
1g
$443.00 2024-04-21
1PlusChem
1P005HRM-5g
Benzenemethanamine,2-fluoro-N-(phenylmethyl)-
69875-87-2 95%
5g
$1466.00 2024-04-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1317102-5g
Benzyl[(2-fluorophenyl)methyl]amine
69875-87-2 97%
5g
¥20642.00 2024-05-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1317102-50mg
Benzyl[(2-fluorophenyl)methyl]amine
69875-87-2 97%
50mg
¥1346.00 2024-05-03
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